Levomefolic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Neural Tube Defect Prevention

- Periconceptional folic acid supplementation (around the time of conception) is well-established in preventing neural tube defects (NTDs) in newborns. (National Institutes of Health: ))

- Recent research explores if levomefolic acid might offer additional benefits compared to folic acid, particularly for women with a specific genetic variation (MTHFR polymorphism) that can affect folate metabolism. (American Journal of Clinical Nutrition: )

Mental Health Research

- The role of folate in mental health is a growing area of investigation. Some studies suggest that levomefolic acid supplementation might be beneficial for individuals with depression, especially those with folate deficiency. (American Journal of Psychiatry: ))

- More research is needed to confirm these findings and understand the mechanisms by which levomefolic acid might influence mood.

Other Areas of Investigation

- Scientific studies are exploring the potential of levomefolic acid in various other areas, including:

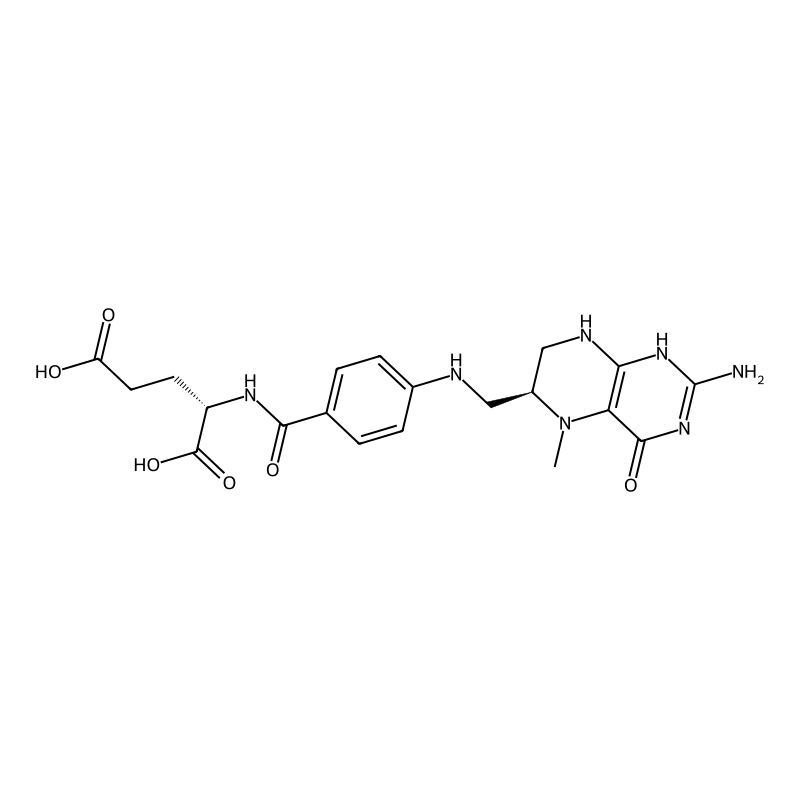

Levomefolic acid, also known as L-5-methyltetrahydrofolate or L-methylfolate, is the biologically active form of folate, a vital B-vitamin (Vitamin B9). It is crucial for various cellular functions, including DNA synthesis, amino acid metabolism, and methylation processes. Levomefolic acid plays a significant role in converting homocysteine to methionine, which is essential for the production of S-adenosylmethionine, a key methyl donor in numerous bio

- L-5-MTHF serves as a methyl donor in various cellular processes. The methyl group is transferred to other molecules, influencing their function. Here are some key mechanisms:

- DNA Synthesis: L-5-MTHF provides the methyl group for methylation of uracil to thymine, a crucial step in DNA replication [].

- Homocysteine Regulation: L-5-MTHF helps convert homocysteine, an intermediate amino acid, back to methionine, a vital building block for proteins. Elevated homocysteine levels are linked to several health conditions [].

- Neurotransmitter Production: L-5-MTHF, being the only folate form crossing the blood-brain barrier, acts as a cofactor in the synthesis of dopamine, serotonin, and norepinephrine, essential neurotransmitters [].

- Methylation of Homocysteine: It acts as a methyl donor in the conversion of homocysteine to methionine through the action of methionine synthase, which is dependent on vitamin B12. This process is vital for maintaining normal levels of homocysteine in the body .

- Synthesis of Nucleotides: Levomefolic acid contributes to nucleotide synthesis by donating one-carbon units necessary for the formation of thymidine and purines, essential components of DNA and RNA .

- Regeneration of Tetrahydrofolate: It is converted into tetrahydrofolate through enzymatic processes involving vitamin B12 and folylpolyglutamate synthetase, facilitating further participation in folate-dependent reactions .

Levomefolic acid exhibits several biological activities:

- Role in Methylation: It is integral to one-carbon metabolism, influencing DNA replication and repair by participating in methylation reactions .

- Neurotransmitter Synthesis: By aiding in the production of neurotransmitters such as serotonin and dopamine, levomefolic acid plays a role in mood regulation and cognitive function .

- Cardiovascular Health: Elevated homocysteine levels are linked to cardiovascular diseases; thus, levomefolic acid's role in lowering homocysteine may contribute to cardiovascular health .

Levomefolic acid can be synthesized through various methods:

- Biological Synthesis: It is naturally synthesized from dietary folates via enzymatic reduction processes occurring primarily in the intestines. The enzyme methylenetetrahydrofolate reductase converts 5,10-methylenetetrahydrofolate into levomefolic acid .

- Chemical Synthesis: Laboratory synthesis involves multiple steps starting from pteridine derivatives or other folate precursors. These methods typically focus on achieving high purity and bioavailability suitable for pharmaceutical applications .

Studies have shown that levomefolic acid interacts with several medications:

- Antidepressants: It may improve the response to selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) when used concurrently .

- Anticonvulsants: Some research suggests that levomefolic acid can counteract the effects of certain anticonvulsant medications that interfere with folate metabolism, thereby reducing side effects associated with these drugs .

- Chemotherapy Agents: Levomefolic acid has been studied for its ability to enhance the effectiveness of certain chemotherapy drugs by improving their action against cancer cells while minimizing toxicity .

Several compounds are similar to levomefolic acid, each with unique properties:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Folic Acid | C19H19N7O6 | Synthetic form requiring conversion to active forms; commonly used in supplements. |

| Tetrahydrofolate | C19H24N7O6 | Active form involved directly in one-carbon metabolism; precursor to levomefolic acid. |

| 5-Methyltetrahydrofolate | C20H25N7O6 | Another name for levomefolic acid; shares identical chemical structure and functions. |

| Methotrexate | C20H22N8O5 | Antimetabolite drug that inhibits dihydrofolate reductase; interferes with folate metabolism. |

Levomefolic acid stands out due to its direct involvement in methylation processes without requiring metabolic activation like folic acid. Its ability to cross the blood-brain barrier further distinguishes it from other folates, making it particularly beneficial for neurological health.

The recognition of folate’s biological significance originated with Lucy Wills’ 1931 discovery that brewer’s yeast could prevent megaloblastic anemia in pregnant women, though the specific compound remained unidentified. This pioneering work laid the foundation for isolating folic acid in 1941, but critical understanding of its metabolic activation emerged decades later. In the 1960s, Elizabeth Hibbard and Richard Smithells established folate deficiency as a key etiological factor in neural tube defects (NTDs), demonstrating that peri-conceptional supplementation reduced recurrence risks.

A pivotal 1989 case-control study by Carol Bower and Fiona Stanley analyzed dietary folate intake patterns through the Western Australian Register of Developmental Anomalies, conclusively linking adequate maternal folate status to reduced NTD incidence. These findings catalyzed global fortification policies, including Australia’s 2009 mandate for folic acid enrichment in bread flour, which eliminated disparities in NTD rates between Aboriginal and non-Aboriginal populations. Concurrent biochemical research identified levomefolic acid as the endogenous active metabolite, explaining why individuals with MTHFR polymorphisms require preformed L-5-MTHF for optimal cellular function.

Taxonomic Classification Within Vitamin B9 Family

The vitamin B9 family comprises three principal classes differentiated by structure and metabolic status:

| Classification | Representative Forms | Bioavailability | Metabolic Activation Required |

|---|---|---|---|

| Dietary Folates | Polyglutamylated tetrahydrofolates | Variable | Yes (deconjugation) |

| Synthetic Folic Acid | Pteroylmonoglutamic acid | High | Yes (DHFR reduction) |

| Reduced Folates | Levomefolic acid (5-MTHF) | Immediate | No |

Dietary folates exist as polyglutamylated derivatives requiring intestinal brush border deconjugation to monoglutamates before absorption. Synthetic folic acid, while stable and bioavailable, necessitates dihydrofolate reductase (DHFR)-mediated reduction to tetrahydrofolate (THF) and subsequent methylation to become metabolically active. Levomefolic acid bypasses these steps as the pre-methylated, transport-ready form that directly participates in cellular processes.

Structural Distinction from Synthetic Folic Acid

Levomefolic acid’s molecular architecture (C~20~H~25~N~7~O~6~) diverges critically from folic acid (C~19~H~19~N~7~O~6~) through two modifications:

- Reduction State: The pteridine ring undergoes full saturation to a tetrahydropyran configuration, enabling participation in single-carbon transfer reactions.

- Methyl Group Addition: A chiral methyl group at the N5 position creates (6S)-stereochemistry, essential for substrate recognition by methionine synthase.

Structural Comparison Table

| Feature | Levomefolic Acid | Folic Acid |

|---|---|---|

| Pteridine Ring | Tetrahydro form (saturated) | Dihydro form (oxidized) |

| N5 Substituent | Methyl group (-CH3) | Hydrogen (-H) |

| Glutamate Residues | Monoglutamate | Monoglutamate |

| Stereochemistry | (6S) configuration | Not applicable (oxidized state) |

| Enzymatic Activation | Directly bioactive | Requires DHFR and methylation |

The saturated tetrahydropyran ring in levomefolic acid permits flexible conformational changes during enzyme binding, while the N5 methyl group serves as a mobile single-carbon donor in homocysteine remethylation. In contrast, folic acid’s oxidized pteridine ring necessitates enzymatic reduction—a rate-limiting step compromised in individuals with DHFR polymorphisms or methotrexate exposure. X-ray crystallography studies confirm that the (6S) stereoisomer exclusively binds to folate transporters and methionine synthase, explaining the biological inertness of synthetic racemic mixtures.

Levomefolic acid undergoes critical metabolic transformations within enterocytes that are fundamental to its cellular retention and biological activity [1] [2]. The initial step involves the transport of folate monoglutamate forms across the apical brush-border membrane of the proximal jejunum, which is mediated by the proton-coupled folate transporter [2]. This concentrative transport process is driven by the transmembrane proton gradient maintained at pH 5.8-6.0, generated by sodium/hydrogen exchangers positioned at the enterocyte apical membrane interface [1] [3].

Following cellular uptake, levomefolic acid undergoes polyglutamylation through the sequential addition of gamma-glutamate residues catalyzed by folylpolyglutamate synthetase [4] [5]. This enzyme facilitates the formation of amide bonds between the amino group of glutamate and the gamma carboxylate group of tetrahydrofolate through an ATP-dependent mechanism [4]. The reaction proceeds through a two-step process whereby the carboxylate initially reacts with adenosine triphosphate to form a phosphate ester intermediate and adenosine diphosphate, followed by amide bond formation with phosphate serving as the leaving group [4] [5].

The polyglutamylation process involves the addition of one to seven glutamate residues through pseudopeptide linkages involving the gamma-carboxylic acid groups [6] [7]. Folylpolyglutamate synthetase demonstrates compartmentalized expression in both cytosolic and mitochondrial locations within enterocytes, enabling polyglutamate formation in multiple cellular compartments [8] [9]. The enzyme exhibits distinct substrate specificities, with polyglutamylated folates serving as more effective substrates for associated enzymes in folate-dependent reactions compared to their monoglutamate counterparts [10] [5].

The polyglutamate tail formation serves multiple functional roles including prevention of cellular efflux, enhancement of substrate binding affinity to folate-dependent enzymes, and facilitation of intracellular compartmentalization [8] [5]. Studies demonstrate that polyglutamylated folates exhibit greatly increased affinity and lower Michaelis constant values for folate-metabolizing enzymes, with the exception of dihydrofolate reductase [11]. The length of the polyglutamate chain directly correlates with cellular retention, as longer polyglutamate derivatives demonstrate enhanced intracellular accumulation and reduced efflux rates [12] [13].

Methylenetetrahydrofolate Reductase Catalytic Dynamics

Methylenetetrahydrofolate reductase represents the rate-limiting enzyme in the methyl cycle, catalyzing the physiologically irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate [14] [15]. This flavoprotein employs flavin adenine dinucleotide as a prosthetic group and utilizes reduced nicotinamide adenine dinucleotide phosphate as the electron donor in the catalytic process [16] [17]. The enzyme operates through a ping-pong bi-bi mechanism involving sequential half-reactions with enzyme-bound flavin serving as an intermediate hydride acceptor and donor [17] [18].

The catalytic domain of methylenetetrahydrofolate reductase adopts a beta-eight alpha-eight barrel structure that is highly conserved across species [14] [19]. This domain encompasses the active site responsible for substrate binding and catalytic turnover, while the carboxy-terminal regulatory domain confers allosteric regulation through S-adenosylmethionine binding [16] [20]. The enzyme demonstrates strict substrate specificity for 5,10-methylenetetrahydrofolate, and the reaction product 5-methyltetrahydrofolate can only be utilized by methionine synthase for homocysteine remethylation [14] [21].

Kinetic analyses reveal that the reoxidation of reduced flavin by methylenetetrahydrofolate represents the rate-limiting step in the physiological reaction [17]. The enzyme exhibits a midpoint potential of -237 millivolts for the enzyme-bound flavin, and individual half-reactions proceed at rates sufficient to account for overall catalytic turnover under steady-state conditions [17]. The irreversible nature of the methylenetetrahydrofolate reductase reaction commits folate-mediated one-carbon units exclusively toward methionine synthesis and S-adenosylmethionine formation [14] [22].

Allosteric regulation of methylenetetrahydrofolate reductase involves multiple mechanisms including S-adenosylmethionine-mediated inhibition and protein phosphorylation [16] [20]. S-adenosylmethionine binding to the regulatory domain induces conformational changes that occlude the active site through repositioning of specific tyrosine residues, thereby preventing substrate interaction [16]. Phosphorylation at threonine-34 enhances the sensitivity to S-adenosylmethionine inhibition, while dephosphorylation increases enzyme activity and reduces allosteric regulation [20]. This regulatory network enables fine-tuned control of enzyme activity in response to cellular methylation status and metabolic demand [23] [15].

Hepatic Remethylation Circuitry

The hepatic remethylation circuitry represents a complex metabolic network responsible for the conversion of homocysteine to methionine using levomefolic acid as the methyl donor [24] [25]. Hepatic folate uptake occurs primarily through the basolateral membrane via proton-coupled folate transporter and reduced folate carrier systems [26] [2]. The transport process is facilitated by pH gradients generated by sodium/hydrogen antiporters, creating an acidic microenvironment that enhances proton-coupled folate transporter function [2] [3].

Following hepatic uptake, levomefolic acid undergoes intracellular processing involving re-polyglutamylation by folylpolyglutamate synthetase for cellular retention and subsequent reaction with gamma-glutamyl hydrolase prior to metabolic utilization [26] [9]. The hepatic folate pool is distributed between storage forms and active metabolic pools, with polyglutamylated derivatives predominating in the storage compartment [26] [25]. This processing enables the liver to maintain substantial folate reserves while providing regulated release of metabolically active forms [26] [27].

The central remethylation reaction involves the vitamin B12-dependent enzyme methionine synthase, which catalyzes the transfer of the methyl group from 5-methyltetrahydrofolate to homocysteine, yielding methionine and tetrahydrofolate [10] [24]. This reaction requires adequate cobalamin cofactor availability and represents one of only two mammalian reactions utilizing vitamin B12 [24] [28]. The methionine synthase reaction demonstrates strict cofactor dependencies, with both levomefolic acid and vitamin B12 serving as essential substrates [10] [29].

Hepatic methionine synthesis integrates with S-adenosylmethionine formation through the action of S-adenosylmethionine synthetase [24] [25]. S-adenosylmethionine serves as the primary methyl donor for numerous cellular methylation reactions including DNA methylation, protein modification, and phospholipid synthesis [10] [30]. The hepatic remethylation pathway coordinates with the transsulfuration pathway through cystathionine beta-synthase, which provides an alternative route for homocysteine metabolism when methyl groups are abundant [24] [28].

Regulatory mechanisms governing hepatic remethylation include substrate availability, cofactor status, and allosteric modulation by downstream metabolites [24] [25]. Glycine N-methyltransferase functions as a regulatory enzyme that optimizes the S-adenosylmethionine to S-adenosylhomocysteine ratio by consuming excess methyl groups when cellular methylation capacity exceeds demand [24]. This regulatory network ensures appropriate flux distribution between remethylation and transsulfuration pathways based on cellular methylation requirements [24] [28].

Biliary Recirculation Patterns

The biliary recirculation of folates constitutes a major component of folate homeostasis, with the enterohepatic cycle serving as a primary mechanism for folate conservation and systemic distribution [31] [32]. Hepatic processing of levomefolic acid involves intracellular methylation and polyglutamate modifications prior to selective distribution between systemic circulation and biliary excretion [33] [34]. The liver demonstrates preferential handling of different folate forms, with methylated derivatives being rapidly and quantitatively excreted into bile, while non-methylated folates undergo either methylation for biliary transport or incorporation into hepatic polyglutamate storage pools [33] [34].

Biliary excretion of folates occurs through active transport mechanisms involving canalicular membrane transporters, particularly the multidrug resistance-associated protein 2 [35] [3]. Studies demonstrate that following intravenous administration of levomefolic acid, approximately seventy-three percent of the administered dose appears in bile within twelve hours, while only fifteen percent remains in hepatic tissue [33]. The biliary folate composition reflects the hepatic processing patterns, with methylated forms predominating in bile due to their preferential excretion kinetics [32] [33].

Intestinal reabsorption of bile-derived folates occurs primarily in the jejunum through proton-coupled folate transporter-mediated uptake [32] [2]. The reabsorption process demonstrates high efficiency, with folates secreted into bile being readily reabsorbed through the intestinal epithelium to regulate plasma concentrations of 5-methyltetrahydrofolate [32]. This reabsorption maintains plasma folate levels, as evidenced by studies showing that bile drainage causes serum folate concentrations to decline to thirty to forty percent of baseline values within six hours [33] [34].

The enterohepatic circulation demonstrates remarkable efficiency in folate conservation, with continuous recycling between hepatic and intestinal compartments [31] [34]. Transport studies reveal that approximately one-third of circulating levomefolic acid undergoes tissue uptake, demethylation, and return to the liver for remethylation and recirculation through the biliary system [31] [33]. This establishes a transport pathway between peripheral tissues and the liver for non-methylated folate forms, enabling efficient recycling of folate substrates [33] [34].

The physiological significance of biliary recirculation extends beyond simple conservation, as this system enables rapid response to folate depletion and metabolic demand [31] [26]. Bile drainage studies demonstrate that interruption of the enterohepatic cycle produces more dramatic decreases in serum folate than dietary folate restriction alone, highlighting the quantitative importance of this recycling system [33] [34]. The biliary recirculation pattern also facilitates the distribution of hepatically processed folates to systemic tissues, ensuring adequate folate supply for cellular methylation and one-carbon metabolism throughout the organism [26] [36].

| Pathway Component | Mechanism | Regulatory Factors | Metabolic Significance |

|---|---|---|---|

| Enterocyte Polyglutamylation | FPGS-catalyzed sequential glutamate addition | ATP availability, substrate concentration | Cellular retention and enhanced enzyme affinity |

| MTHFR Catalytic Activity | FAD-mediated irreversible folate reduction | S-adenosylmethionine inhibition, phosphorylation | Rate-limiting step in methyl cycle |

| Hepatic Remethylation | Vitamin B12-dependent methyl transfer | Cofactor availability, allosteric regulation | Homocysteine conversion to methionine |

| Biliary Recirculation | Active transport and intestinal reabsorption | Transporter expression, pH gradients | Folate conservation and systemic distribution |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

Absorption Distribution and Excretion

Mainly eliminated through renal or fecal excretion. Small proportion of excreted levomefolic acid is in unchanged form as over 99% of tissue folate is in polyglutamate form. Some portions of levomefolic acid is secreted into bile.

Circulates in its free form or loosely bound to plasma proteins

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Wettergren Y, Taflin H, Odin E, Kodeda K, Derwinger K. A pharmacokinetic and pharmacodynamic investigation of Modufolin® compared to Isovorin® after single dose intravenous administration to patients with colon cancer: a randomized study. Cancer Chemother Pharmacol. 2015 Jan;75(1):37-47. doi: 10.1007/s00280-014-2611-9. Epub 2014 Oct 24. PubMed PMID: 25342290; PubMed Central PMCID: PMC4281361.

3: Gellad WF, Choi P, Mizah M, Good CB, Kesselheim AS. Assessing the chiral switch: approval and use of single-enantiomer drugs, 2001 to 2011. Am J Manag Care. 2014 Mar 1;20(3):e90-7. PubMed PMID: 24773330.

4: Komatsu Y, Yoshino T, Yamazaki K, Yuki S, Machida N, Sasaki T, Hyodo I, Yachi Y, Onuma H, Ohtsu A. Phase 1 study of efatutazone, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer. Invest New Drugs. 2014 Jun;32(3):473-80. doi: 10.1007/s10637-013-0056-3. Epub 2013 Dec 15. PubMed PMID: 24337768; PubMed Central PMCID: PMC4045340.

5: Tabernero J, Garcia-Carbonero R, Cassidy J, Sobrero A, Van Cutsem E, Köhne CH, Tejpar S, Gladkov O, Davidenko I, Salazar R, Vladimirova L, Cheporov S, Burdaeva O, Rivera F, Samuel L, Bulavina I, Potter V, Chang YL, Lokker NA, O'Dwyer PJ. Sorafenib in combination with oxaliplatin, leucovorin, and fluorouracil (modified FOLFOX6) as first-line treatment of metastatic colorectal cancer: the RESPECT trial. Clin Cancer Res. 2013 May 1;19(9):2541-50. doi: 10.1158/1078-0432.CCR-13-0107. Epub 2013 Mar 26. PubMed PMID: 23532888.

6: Tsuji Y, Satoh T, Tsuji A, Muro K, Yoshida M, Nishina T, Nagase M, Komatsu Y, Kato T, Miyata Y, Mizutani N, Hashigaki S, Lechuga MJ, Denda T. First-line sunitinib plus FOLFIRI in Japanese patients with unresectable/metastatic colorectal cancer: a phase II study. Cancer Sci. 2012 Aug;103(8):1502-7. doi: 10.1111/j.1349-7006.2012.02320.x. Epub 2012 Jun 14. PubMed PMID: 22537162.

7: Labianca R, Sobrero A, Isa L, Cortesi E, Barni S, Nicolella D, Aglietta M, Lonardi S, Corsi D, Turci D, Beretta GD, Fornarini G, Dapretto E, Floriani I, Zaniboni A; Italian Group for the Study of Gastrointestinal Cancer-GISCAD. Intermittent versus continuous chemotherapy in advanced colorectal cancer: a randomised 'GISCAD' trial. Ann Oncol. 2011 May;22(5):1236-42. doi: 10.1093/annonc/mdq580. Epub 2010 Nov 15. PubMed PMID: 21078826.

8: Avallone A, Delrio P, Pecori B, Tatangelo F, Petrillo A, Scott N, Marone P, Aloi L, Sandomenico C, Lastoria S, Iaffaioli VR, Scala D, Iodice G, Budillon A, Comella P. Oxaliplatin plus dual inhibition of thymidilate synthase during preoperative pelvic radiotherapy for locally advanced rectal carcinoma: long-term outcome. Int J Radiat Oncol Biol Phys. 2011 Mar 1;79(3):670-6. doi: 10.1016/j.ijrobp.2009.12.007. Epub 2010 May 14. PubMed PMID: 20472346.

9: San Cristóbal J, Cearra I, Otero B, Martínez-Astorquiza T, Marín H, García-Alonso I. [Capillary blood flow as an index of the therapeutic effect of folinic acid in ischemia-reperfusion syndrome]. Rev Esp Enferm Dig. 2007 Jan;99(1):25-32. Spanish. PubMed PMID: 17295595.

10: Comella P, Massidda B, Palmeri S, Putzu C, De Rosa V, Izzo F, Fiore F, Casaretti R, Sandomenico C. Biweekly oxaliplatin plus irinotecan and folinic acid-modulated 5-fluorouracil: a phase II study in pretreated patients with metastatic colorectal cancer. Anticancer Drugs. 2006 Sep;17(8):985-92. PubMed PMID: 16940809.

11: Comella P, Massidda B, Filippelli G, Natale D, Farris A, Buzzi F, Tafuto S, Maiorino L, Palmeri S, De Lucia L, Mancarella S, Leo S, Roselli M, Lorusso V, De Cataldis G. Safety and efficacy of irinotecan plus high-dose leucovorin and intravenous bolus 5-fluorouracil for metastatic colorectal cancer: pooled analysis of two consecutive southern Italy cooperative oncology group trials. Clin Colorectal Cancer. 2005 Sep;5(3):203-10. PubMed PMID: 16197624.

12: Correale P, Fulfaro F, Marsili S, Cicero G, Bajardi E, Intrivici C, Vuolo G, Carli AF, Caraglia M, Del Prete S, Greco E, Gebbia N, Francini G. Gemcitabine (GEM) plus oxaliplatin, folinic acid, and 5-fluorouracil (FOLFOX-4) in patients with advanced gastric cancer. Cancer Chemother Pharmacol. 2005 Dec;56(6):563-8. Epub 2005 Jul 23. PubMed PMID: 16041610.

13: Comella P, Massidda B, Filippelli G, Palmeri S, Natale D, Farris A, De Vita F, Buzzi F, Tafuto S, Maiorino L, Mancarella S, Leo S, Lorusso V, De Lucia L, Roselli M. Oxaliplatin plus high-dose folinic acid and 5-fluorouracil i.v. bolus (OXAFAFU) versus irinotecan plus high-dose folinic acid and 5-fluorouracil i.v. bolus (IRIFAFU) in patients with metastatic colorectal carcinoma: a Southern Italy Cooperative Oncology Group phase III trial. Ann Oncol. 2005 Jun;16(6):878-86. Epub 2005 Apr 18. PubMed PMID: 15837702.

14: Correale P, Messinese S, Caraglia M, Marsili S, Piccolomini A, Petrioli R, Ceciarini F, Micheli L, Nencini C, Neri A, Vuolo G, Guarnieri A, Abbruzzese A, Prete SD, Giorgi G, Francini G. A novel biweekly multidrug regimen of gemcitabine, oxaliplatin, 5-fluorouracil (5-FU), and folinic acid (FA) in pretreated patients with advanced colorectal carcinoma. Br J Cancer. 2004 May 4;90(9):1710-4. PubMed PMID: 15150625; PubMed Central PMCID: PMC2409742.

15: Comella P, Crucitta E, De Vita F, De Lucia L, Farris A, Del Gaizo F, Palmeri S, Lannelli A, Mancarella S, Tafuto S, Maiorino L, Buzzi F, De Cataldis G; Associated Institutions of the Southern Italy Cooperative Oncology Group. Addition of either irinotecan or methotrexate to bolus 5-fluorouracil and high-dose folinic acid every 2 weeks in advanced colorectal carcinoma: a randomised study by the Southern Italy Cooperative Oncology Group. Ann Oncol. 2002 Jun;13(6):866-73. PubMed PMID: 12123331.

16: Comella P, Casaretti R, Crucitta E, De Vita F, Palmeri S, Avallone A, Orditura M, De Lucia L, Del Prete S, Catalano G, Lorusso V, Comella G. Oxaliplatin plus raltitrexed and leucovorin-modulated 5-fluorouracil i.v. bolus: a salvage regimen for colorectal cancer patients. Br J Cancer. 2002 Jun 17;86(12):1871-5. PubMed PMID: 12085178; PubMed Central PMCID: PMC2375419.

17: Mosconi S, Cascinu S, Zaniboni A, Catalano V, Giordani P, Beretta GD, Martignoni G, Pancera G, Baldelli AM, Poletti P, Curti C, Labianca R. The value of oxaliplatin in combination with continuous infusion +/- bolus 5-fluorouracil and levo-folinic acid in metastatic colorectal cancer progressing after 5FU-based chemotherapy: a GISCAD (Italian Group for the Study of Digestive Tract) cancer phase II trial. Tumori. 2000 Nov-Dec;86(6):465-9. PubMed PMID: 11218187.

18: Caponigro F, Comella P, Rivellini F, Avallone A, Budillon A, Di Gennaro E, Mozzillo N, Ionna F, De Rosa V, Manzione L, Comella G. Cisplatin, raltitrexed, levofolinic acid and 5-fluorouracil in locally advanced or metastatic squamous cell carcinoma of the head and neck: a phase I-II trial of the Southern Italy Cooperative Oncology Group (SICOG). Ann Oncol. 2000 May;11(5):575-80. PubMed PMID: 10907951.

19: Comella P, De Vita F, De Lucia L, Casaretti R, Avallone A, Orditura M, Rivellini F, Palmeri S, Catalano G, Comella G. Oxaliplatin and raltitrexed combined with leucovorin-modulated 5-fluorouracil i.v. bolus every two weeks: a dose finding study in advanced previously treated colorectal carcinoma. Southern Italy Cooperative Oncology Group. Ann Oncol. 2000 Apr;11(4):461-8. PubMed PMID: 10847467.

20: Comella P, Lorusso V, Casaretti R, De Lucia L, Cartení G, Manzione L, Mancarella S, De Lena M, Comella G. Concurrent modulation of 5-fluorouracil with methotrexate and L-leucovorin: an effective and moderately toxic regimen for the treatment of advanced colorectal carcinoma. A multicenter phase II study of the Southern Italy Cooperative Oncology Group. Tumori. 1999 Nov-Dec;85(6):465-72. PubMed PMID: 10774567.